

A Technical Guide to the Spectral Analysis of 4-Chloro-2-nitroanisole

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Compound of Interest

Compound Name: 4-Chloro-2-nitroanisole

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **4-Chloro-2-nitroanisole**. Detailed experimental protocols and a summary of quantitative spectral data are presented to support research and development activities involving this molecule.

Spectroscopic Data Summary

The following sections provide a comprehensive summary of the key spectral data for **4-Chloro-2-nitroanisole**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within **4-Chloro-2-nitroanisole**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Chloro-2-nitroanisole** was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.821	d	2.5	H-3
7.495	dd	9.0, 2.5	H-5
7.059	d	9.0	H-6
3.957	s	-	-OCH ₃

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
152.8	C-1
140.2	C-2
126.5	C-3
129.8	C-4
125.7	C-5
114.1	C-6
57.0	-OCH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for **4-Chloro-2-nitroanisole** was obtained from a solid sample prepared as a KBr pellet.[\[1\]](#)

Wavenumber (cm ⁻¹)	Bond	Functional Group
~3100	C-H	Aromatic
~2950	C-H	-OCH ₃
~1600, ~1480	C=C	Aromatic Ring
~1530	N-O	Asymmetric Stretch (NO ₂)
~1350	N-O	Symmetric Stretch (NO ₂)
~1270	C-O-C	Aryl Ether
~1020	C-O	Stretch
~830	C-Cl	Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented was obtained using electron ionization (EI).

m/z	Proposed Fragment
187/189	[M] ⁺ (Molecular Ion)
157	[M - NO] ⁺
142	[M - NO ₂] ⁺
126	[M - OCH ₃ - O] ⁺
111	[M - NO ₂ - OCH ₃] ⁺
63	[C ₅ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-2-nitroanisole** in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on an NMR spectrometer (e.g., Bruker, JEOL) operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of **4-Chloro-2-nitroanisole** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

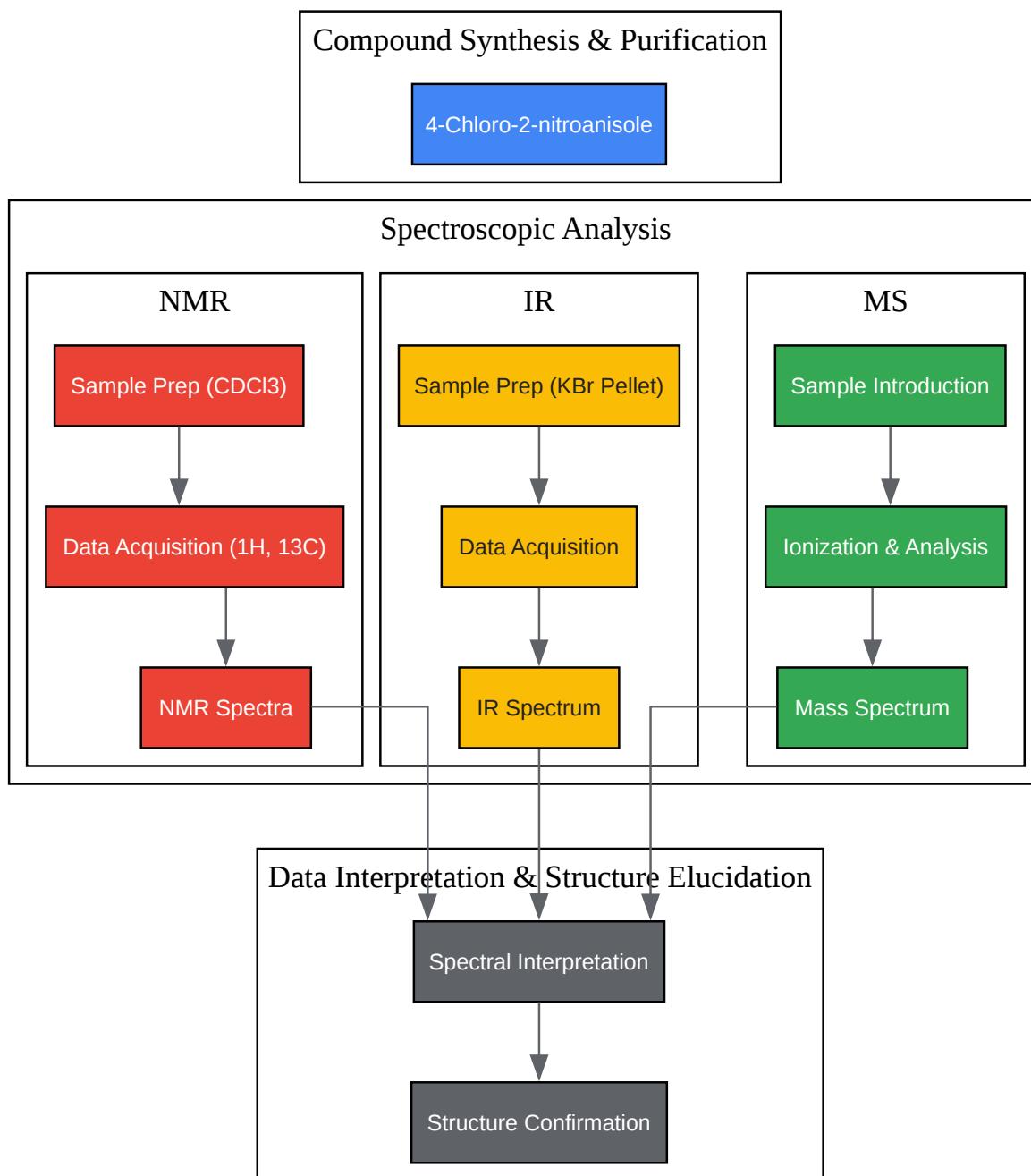
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Subject the sample to electron ionization (EI), where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-2-nitroanisole**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 4-Chloro-2-nitroanisole | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]
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